Nor NOHA monoacetate

Descripción general

Descripción

Mecanismo De Acción

Nor-NOHA (monoacetato) ejerce sus efectos inhibiendo selectivamente la enzima arginasa. Esta inhibición conduce a un aumento en los niveles de L-arginina, que es un sustrato para la producción de óxido nítrico. El óxido nítrico juega un papel crucial en varios procesos fisiológicos, incluida la vasodilatación, la respuesta inmunitaria y la neurotransmisión .

Análisis Bioquímico

Biochemical Properties

Nor-NOHA (Monoacetate) plays a significant role in biochemical reactions, particularly as an arginase inhibitor . It exhibits 10-fold selectivity for human type II arginase over type I . This interaction with arginase, an enzyme that catalyzes the hydrolysis of arginine into urea and L-ornithine , is a key aspect of its biochemical activity .

Cellular Effects

In terms of cellular effects, Nor-NOHA (Monoacetate) has been found to inhibit the growth of lung carcinoma implants in mice . It also enhances the effect of acetylcholine on isolated aortic and mesenteric arterial rings , indicating its influence on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Nor-NOHA (Monoacetate) exerts its effects through binding interactions with biomolecules and enzyme inhibition . As a competitive arginase inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, arginine, from binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nor-NOHA (Monoacetate) have been observed over time. It is known to be a stable compound, with its inhibitory effects on arginase being reversible .

Dosage Effects in Animal Models

In animal models, the effects of Nor-NOHA (Monoacetate) vary with dosage. While specific dosage effects may depend on the model and study design, it has been shown to inhibit the growth of lung carcinoma implants in mice .

Metabolic Pathways

Nor-NOHA (Monoacetate) is involved in the metabolic pathway of arginine, where it acts as an arginase inhibitor . By inhibiting arginase, it affects the conversion of arginine into urea and L-ornithine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nor-NOHA (monoacetato) generalmente implica la hidroxilación de nor-L-argininaEl paso final involucra la desprotección de los grupos amino y carboxilo para producir nor-NOHA (monoacetato) .

Métodos de producción industrial

La producción industrial de nor-NOHA (monoacetato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se produce típicamente en forma sólida y se almacena bajo condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Nor-NOHA (monoacetato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir nor-NOHA (monoacetato) en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de nor-NOHA (monoacetato) incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar los resultados deseados .

Productos principales formados

Los productos principales formados a partir de las reacciones de nor-NOHA (monoacetato) dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Nor-NOHA (monoacetato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones y estudios químicos.

Biología: Se emplea en estudios de procesos celulares e inhibición enzimática.

Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como el cáncer, las enfermedades cardiovasculares y los trastornos inmunitarios.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos

Comparación Con Compuestos Similares

Compuestos similares

Nω-Hidroxi-L-arginina: Otro potente inhibidor de la arginasa con efectos biológicos similares.

α-Difluorometilornitina: Un inhibidor de la arginasa que se utiliza en el tratamiento de ciertos tipos de cáncer.

Sauchinona: Un inhibidor de la arginasa derivado de plantas con posibles aplicaciones terapéuticas.

Singularidad

Nor-NOHA (monoacetato) es único debido a su alta selectividad y potencia como inhibidor de la arginasa. Exhibe una selectividad diez veces mayor para la arginasa tipo II humana que para la tipo I, lo que la convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .

Actividad Biológica

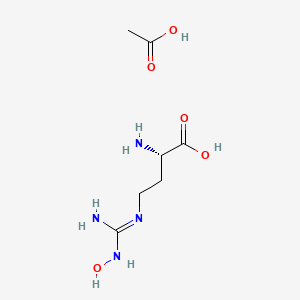

Nor NOHA monoacetate, chemically known as (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is a potent and selective arginase inhibitor . This compound has garnered attention in biomedical research due to its significant role in modulating L-arginine metabolism, which is crucial for various physiological processes, including nitric oxide (NO) synthesis and vascular function.

This compound functions primarily by inhibiting the enzyme arginase, which catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, Nor NOHA increases the availability of L-arginine for nitric oxide synthase, thereby promoting increased production of nitric oxide. This mechanism is particularly important in contexts such as vasodilation and immune response modulation .

Key Characteristics:

- IC50: Approximately 2 μM

- Selectivity: Ten-fold selectivity for human type II arginase over type I arginase

- Inhibition Type: Reversible and competitive inhibitor

Biological Effects

-

Vasodilation:

- This compound has been shown to enhance the effects of acetylcholine on isolated arterial rings, indicating its potential to promote vasodilation. In studies involving rat models, it significantly augmented the tolerance to acetylcholine-induced vasorelaxation, showcasing its role in endothelium-dependent relaxation mechanisms .

- Cancer Research:

- Nitric Oxide Production:

Table 1: Summary of Biological Activities

Case Study: Tumor Growth Inhibition

In a controlled experiment, mice were injected with 1 × 10^6 3LL cells subcutaneously. Daily injections of Nor NOHA at doses ranging from 20 mg/kg to 80 mg/kg resulted in a marked decrease in tumor size compared to untreated controls. The study highlighted the potential of Nor NOHA as an adjunct therapy in cancer treatment by targeting arginase activity to enhance anti-tumor immunity .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.